3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride
Overview
Description
3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C7H13ClN2O3S and its molecular weight is 240.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of “3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride” is the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a major class of insulin sensitizers that exhibits exceptional anti-hyperglycemic actions .
Mode of Action
“this compound” interacts with its target, PPAR-γ, to improve insulin resistance . The E/F domain near the AF-2 region, also called the ligand-binding domain (LBD), is used to specify the ligand and also activates the binding of PPAR to PPRE, thereby promoting the targeted gene expression .
Biochemical Pathways
The compound affects the insulin signaling pathway by improving insulin resistance through PPAR-γ receptor activation . This results in enhanced glucose uptake and utilization, leading to a decrease in blood glucose levels .
Pharmacokinetics
Thiazolidine derivatives in general have been shown to have good selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
The result of the action of “this compound” is the improvement of insulin resistance, leading to a decrease in blood glucose levels . This makes it a potential candidate for the treatment of type 2 diabetes mellitus .
Biochemical Analysis
Biochemical Properties
3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . Additionally, this compound has been shown to interact with cytoplasmic Mur ligase enzyme, which is involved in bacterial cell wall synthesis . The nature of these interactions includes binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to activate PPARγ, leading to changes in the expression of genes involved in adipogenesis and insulin sensitivity . Furthermore, it exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to the PPARγ receptor, leading to its activation and subsequent regulation of target gene expression . Additionally, it inhibits the activity of the cytoplasmic Mur ligase enzyme, thereby exerting antimicrobial effects . These binding interactions and enzyme inhibition or activation result in significant changes in cellular function and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance insulin sensitivity and reduce blood glucose levels . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and renal toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose and lipid metabolism, including PPARγ and other related enzymes . This compound has been shown to influence metabolic flux and alter metabolite levels, thereby affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with cellular transporters that facilitate its uptake and distribution within the cell . Additionally, it may accumulate in specific tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, thereby affecting its interaction with biomolecules and overall cellular function .
Properties
IUPAC Name |
3-[2-(2-aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3S.ClH/c8-1-3-12-4-2-9-6(10)5-13-7(9)11;/h1-5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCHNXQPZUFEMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCOCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.